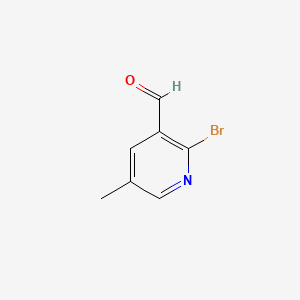

2-Bromo-5-methylnicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

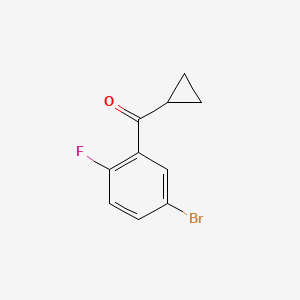

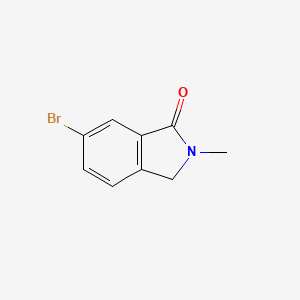

2-Bromo-5-methylnicotinaldehyde is a chemical compound with the molecular formula C7H6BrNO . It is also known as 2-Bromo-5-Methyl-pyridine-3-carbaldehyde .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methylnicotinaldehyde consists of a pyridine ring with a bromine atom at the 2-position and a methyl group and an aldehyde group at the 5-position .Scientific Research Applications

Palladium-Catalyzed Cross-Coupling

2-Bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde derivatives, closely related to 2-bromo-5-methylnicotinaldehyde, have been extensively utilized in palladium-catalyzed cross-coupling reactions. These compounds serve as crucial substrates for synthesizing a wide array of compounds with potential biological, medicinal, and material applications. The past decade has seen significant advancements in the field of bromovinyl aldehyde chemistry, emphasizing methods that exploit these substrates under palladium-catalyzed conditions (Ghosh & Ray, 2017).

Metal Ion Detection and Extraction

Schiff bases derived from bromo-substituted benzaldehydes, akin to 2-bromo-5-methylnicotinaldehyde, have been synthesized and employed as modifiers for octadecyl silica disks. These modified disks are used for the preconcentration of trace amounts of metal ions, such as copper(II), from water samples before their determination by flame atomic absorption spectrometry. This application underlines the role of such compounds in enhancing the detection and extraction of metal ions from environmental samples (Fathi & Yaftian, 2009).

Organic Synthesis and Ligand Formation

The versatility of bromo-substituted aldehydes extends to their use in the synthesis of complex organic molecules and ligands. For example, salicylaldehydes, which share a bromo-substitution pattern with 2-bromo-5-methylnicotinaldehyde, have been employed in one-pot halomethylation reactions. These reactions provide a convenient method for attaching functional arms to salicylaldehydes, facilitating their further application in organic and coordination chemistry for the synthesis of heteroditopic ligands and receptors for metal salts (Wang et al., 2006).

Biological Activity and Drug Discovery

Furthermore, bromo-substituted compounds are pivotal intermediates in drug discovery processes. They are synthesized through various chemical reactions and optimized synthetic routes, demonstrating their critical role in the development and quick supply of key intermediates for medicinal chemistry laboratories. Their modification and optimization for increased yield and purity are essential steps toward the development of new pharmaceuticals (Nishimura & Saitoh, 2016).

Safety And Hazards

properties

IUPAC Name |

2-bromo-5-methylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLFQJCGEWXUKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743832 |

Source

|

| Record name | 2-Bromo-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methylnicotinaldehyde | |

CAS RN |

1227577-73-2 |

Source

|

| Record name | 2-Bromo-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B577635.png)

![1-(3,3'-Dimethoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B577644.png)

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B577653.png)